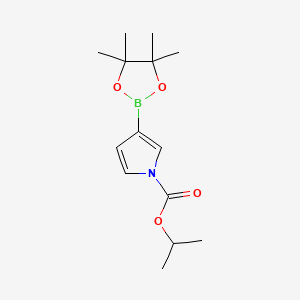
2-Chloro-4-(3-chlorophenyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(3-chlorophenyl)benzonitrile , also known by its CAS Number 1355247-47-0 , is a chemical compound with the following properties:
- IUPAC Name : 3,3’-dichloro[1,1’-biphenyl]-4-carbonitrile.
- Molecular Formula : C<sub>13</sub>H<sub>7</sub>Cl<sub>2</sub>N.
- Molecular Weight : 248.11 g/mol.
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(3-chlorophenyl)benzonitrile consists of a biphenyl core with two chlorine atoms and a nitrile group attached. The arrangement of atoms and bonds can be visualized as follows:
!Molecular Structure)
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. However, without specific experimental data, it’s challenging to provide precise reaction details.
Physical And Chemical Properties Analysis
- Purity : The compound is typically available with a purity of 98% (as determined by gas chromatography).
- Solubility : Information on solubility in various solvents is not readily accessible.
- Melting Point : The melting point of this compound is not specified.
- Boiling Point : The boiling point data is currently unavailable.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has been conducted on the synthesis of derivatives from 2-Chloro-4-(3-chlorophenyl)benzonitrile and their subsequent evaluation for biological activities. For instance, the conversion of 2-chlorosalicylaldehyde into its oxime, which then leads to the synthesis of compounds with potential antibacterial and antifungal activities, showcases the compound's application in creating new antimicrobial agents (Kumar et al., 2022). Another study involved the conversion of related benzonitriles into 3-aminoindole-2-carbonitriles, highlighting the compound's utility in synthesizing compounds with varied biological activities (Michaelidou & Koutentis, 2009).
Molecular Structure Analysis
The study of molecular packing properties and crystal structures of symmetrically substituted diaryl furoxans, including derivatives of 2-Chloro-4-(3-chlorophenyl)benzonitrile, provides insights into their solid-state chemistry and potential applications in materials science (Ojala et al., 2017).
Chemical Synthesis and Mechanistic Studies
Further applications include the investigation of novel synthetic routes and mechanistic studies. For example, the oxidative coupling of alkanones with coordinated compounds to palladium(II) showcases the chemical versatility and potential for creating complex molecules with specific functionalities (El-Abadelah et al., 2018). Additionally, the development of sensitive methods for determining specific contents in drug substances by gas chromatography underlines the compound's relevance in pharmaceutical analysis (Reddy et al., 2013).
Photocatalysis and Material Science
The compound's derivatives have also been explored in photocatalysis, demonstrating the potential for environmental applications, such as the degradation of pollutants in water (Zhang et al., 2007). The synthesis of novel soluble aromatic polyesters with pendant cyano groups indicates its application in the development of new materials with potential uses in various industries (Yu et al., 2009).
Safety And Hazards
- MSDS : The Material Safety Data Sheet (MSDS) for 2-Chloro-4-(3-chlorophenyl)benzonitrile can be found here.
- Safety Precautions : As with any chemical, handle this compound with care. Follow proper safety protocols, including the use of appropriate protective equipment.
Direcciones Futuras
Future research could focus on:
- Investigating its potential applications in organic synthesis.
- Assessing its biological activity and pharmacological relevance.
- Exploring its reactivity in various conditions.
Propiedades
IUPAC Name |
2-chloro-4-(3-chlorophenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRMTRVYHJFULT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742769 |
Source


|
| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-chlorophenyl)benzonitrile | |
CAS RN |
1355247-47-0 |
Source


|
| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)
![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)





![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)
![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)
